Product packaging for 2-(Thiophen-3-YL)phenol(Cat. No.:CAS No. 108932-41-8)

2-(Thiophen-3-YL)phenol

Cat. No.: B3045512
CAS No.: 108932-41-8
M. Wt: 176.24 g/mol
InChI Key: VCRSXSFOKOVCRV-UHFFFAOYSA-N
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Description

Contextualization within Phenolic and Thiophene (B33073) Heterocyclic Architectures

The structure of 2-(Thiophen-3-yl)phenol incorporates two fundamental components of organic chemistry: a phenol (B47542) group and a thiophene ring. Phenols are characterized by a hydroxyl (-OH) group directly attached to a benzene (B151609) ring, which makes the hydroxyl group more acidic than in alcohols and activates the aromatic ring toward electrophilic substitution. Thiophenes are five-membered aromatic heterocycles containing a sulfur atom, a structure that is electron-rich and a common pharmacophore in medicinal chemistry. acs.org

Significance as a Foundational Building Block in Synthetic Chemistry

The true value of this compound in organic synthesis lies in its capacity as a versatile building block. The presence of two distinct and reactive moieties allows for a range of chemical modifications.

Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, are paramount for the construction of biaryl compounds like this compound. The Suzuki-Miyaura coupling, for instance, is a highly efficient method for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org The synthesis of this compound can be envisioned through the coupling of a 2-halophenol with (thiophen-3-yl)boronic acid in the presence of a palladium catalyst and a base. nih.gov The reaction conditions for such couplings can be optimized, with studies showing that even heterogeneous catalysts like Pd/C in water can be effective, highlighting a move towards more sustainable synthetic methods. nih.gov

Once formed, this compound serves as a scaffold for further functionalization:

The phenolic hydroxyl group can be alkylated, acylated, or used in etherification reactions, such as the Buchwald-Hartwig etherification. wikipedia.org

The thiophene ring , being electron-rich, is susceptible to electrophilic substitution reactions like halogenation or formylation.

The entire molecule can be used in the synthesis of more complex structures, such as ligands for metal complexes or as a precursor for pharmaceuticals and functional materials. smolecule.com

Overview of Current Research Trajectories and Potential Innovations

While specific research focused exclusively on this compound is not as extensive as for some of its isomers, the broader field of thienylphenols points to several promising research directions.

In medicinal chemistry , thiophene-containing molecules are known to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. smolecule.com Research on related structures suggests that the this compound scaffold could be valuable. For instance, pyridine (B92270) derivatives synthesized from 2-(thiophen-3-yl) precursors have been evaluated as topoisomerase II inhibitors, indicating the potential of this motif in cancer research. researchgate.net Furthermore, Schiff bases derived from the related 4-(thiophen-3-yl)aniline (B1351096) have been used to create metal complexes with significant antibacterial activity. researchgate.net

In materials science , thiophene-based compounds are cornerstones in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and solar cells. molcore.com The electronic properties of the thiophene ring, when combined with other aromatic systems, can be tuned for specific applications. The this compound structure could be incorporated into larger conjugated polymers or used to create novel dyes and sensors. Research on related benzothiophenyl phenols has highlighted their potential in organic electronics and as lead compounds for drug development. acs.org

Future innovations may focus on leveraging the unique stereoelectronic properties of the 2,3'-linkage to design highly selective catalysts, novel therapeutic agents with specific biological targets, or advanced materials with tailored optoelectronic properties.

Chemical Compound Data

Below are data tables for this compound and its related isomers for comparison.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 108932-41-8 sigmaaldrich.commolcore.com
Molecular Formula C₁₀H₈OS molcore.com
Molecular Weight 176.23 g/mol molcore.comnavimro.com
Purity Typically ≥95% navimro.com

Table 2: Comparative Properties of Thienylphenol Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
This compound 108932-41-8C₁₀H₈OS176.23--
2-(Thiophen-2-yl)phenol (B25902)106584-13-8C₁₀H₈OS176.24--
3-(Thiophen-2-yl)phenol29886-66-6C₁₀H₈OS176.24Powder79-83
4-(Thiophen-3-yl)phenol29886-67-7C₁₀H₈OS176.24Pale yellow solid194-198

Data for this compound and its 2-yl isomer are limited in publicly available literature beyond basic identifiers. molcore.comnih.govlookchem.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8OS B3045512 2-(Thiophen-3-YL)phenol CAS No. 108932-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRSXSFOKOVCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399663
Record name 2-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108932-41-8
Record name 2-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-3-yl)phenol
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Synthetic Methodologies for 2 Thiophen 3 Yl Phenol and Analogous Phenol Thiophene Constructs

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium, has become a cornerstone for the formation of aryl-aryl and aryl-heteroaryl bonds, which is the key structural feature in 2-(thiophen-3-yl)phenol.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is particularly effective for linking aromatic and heteroaromatic rings, such as a phenol (B47542) derivative and a thiophene (B33073) derivative. The synthesis of aryl-substituted thiophenes via Suzuki coupling is a well-established route due to its excellent functional group tolerance. mdpi.com

Key components of the Suzuki-Miyaura reaction include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or K₂CO₃), and a suitable solvent system. mdpi.comresearchgate.net The reaction can be performed under thermal conditions, and the choice of solvent can significantly affect the reaction's efficiency. mdpi.com For instance, an efficient protocol has been developed for the coupling of N-hetero and normal aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol, which offers the advantage of using biodegradable solvents and allows for easy product separation. acs.org

Researchers have successfully synthesized a variety of 4-arylthiophene-2-carbaldehydes by coupling 4-bromothiophene-2-carbaldehyde with different arylboronic acids or their pinacol (B44631) esters. mdpi.com Similarly, thiophene sulfonamide derivatives have been prepared through the Suzuki cross-coupling of 5-bromthiophene-2-sulfonamide with various aryl boronic acids. doaj.org The reaction conditions for these syntheses highlight the versatility of the Suzuki-Miyaura coupling.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Synthesis

Thiophene SubstrateAryl Boronic Acid/EsterCatalystBaseSolventProductYieldReference
4-Bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh₃)₄K₃PO₄Dioxane/H₂O4-Arylthiophene-2-carbaldehydesModerate to Excellent mdpi.com
5-Bromthiophene-2-sulfonamideAryl boronic acids/estersPd(0)--5-Aryl-thiophene-2-sulfonamides- doaj.org
Thiophene Boronic Acids(Hetero)aryl ChloridesPd catalyst (0.1-1 mol %)-Aqueous n-Butanol(Hetero)aryl-thiophenesNear quantitative acs.org
Thiophene PrecursorsAniline PrecursorsPd(dtbpf)Cl₂-Water with Kolliphor ELThiophene-substituted anilinesup to 98% mdpi.com

Palladium-Catalyzed Cross-Coupling Strategies for Thiophene Functionalization

Beyond the Suzuki-Miyaura reaction, a broader range of palladium-catalyzed cross-coupling strategies exists for the functionalization of thiophenes. These methods often involve the direct activation of C-H bonds, providing an atom-economical alternative to pre-functionalized starting materials. nih.govacs.org

Palladium-catalyzed cross-dehydrogenative coupling (CDC) allows for the direct C-H/C-H coupling of two different C-H bonds. This approach has been used to synthesize biheterocyclic structures by coupling 2H-imidazole 1-oxides with thiophenes. nih.gov The mechanism is believed to involve a cyclic redox process where the palladium catalyst cycles between Pd(II) and Pd(0) states. nih.gov

Another important strategy is the direct arylation of thiophenes. The functionalization of C-H bonds at the β-position (C3 or C4) of thiophene is generally more challenging than at the α-position (C2 or C5). rsc.org However, methods have been developed for the β-functionalization of 2-arylthiophenes through a palladium-catalyzed 1,4-migration followed by direct arylation. rsc.org Furthermore, oxidative direct arylation polymerization (Oxi-DArP) of ester-functionalized thiophenes has been demonstrated, where an ester group acts as a directing group to promote C-H/C-H coupling, yielding high molecular weight polymers. rsc.org

Table 2: Overview of Palladium-Catalyzed Thiophene Functionalization Strategies

StrategySubstratesCatalyst SystemKey FeaturesReference
Cross-Dehydrogenative Coupling (CDC)2H-imidazole 1-oxides, ThiophenesPd(II)Direct C-H/C-H coupling, atom-economical nih.gov
β-C-H Arylation2-(2-bromoaryl)thiophenes, HeteroarenesPd catalystFunctionalization at the challenging β-position via 1,4-migration rsc.org
C2-Selective Direct ArylationBenzo[b]thiophene 1,1-dioxides, Arylboronic acidsPd(II)High C2 selectivity via C-H activation acs.org
Oxidative Direct Arylation Polymerization (Oxi-DArP)Ester-functionalized thiophenePalladium catalyst with phosphine (B1218219) ligandDirect C-H/C-H coupling for polymer synthesis, ester directing group rsc.org
Aluminum-mediated Cross-Coupling2-Benzo[b]thiophene aluminum, Heteroaryl bromidesPalladium catalystSynthesis of 2-heteroaryl benzo[b]thiophenes benthamdirect.com

Classical and Advanced Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, represent a classical yet effective approach to building complex structures, including phenol-thiophene constructs.

The formation of Schiff bases (or imines) through the condensation of a primary amine with an aldehyde or ketone is a robust and high-yielding reaction. This method is particularly useful for linking a phenolic unit containing an amino group (e.g., aminophenol) with a thiophene unit bearing a carbonyl group (e.g., thiophenecarboxaldehyde).

The synthesis of new Schiff bases has been accomplished by condensing various aminophenols (such as 2-aminophenol, 2-amino-4-nitrophenol, and 2-amino-4-methylphenol) with thiophene-2-carboxaldehyde. nih.gov These reactions typically proceed by mixing equimolar amounts of the reactants in a suitable solvent, such as methanol (B129727) or ethanol, sometimes with catalytic amounts of acid. nih.govijcce.ac.ir The resulting imine-containing molecules link the phenol and thiophene rings through a C=N double bond.

This strategy has also been extended to more complex systems. For example, thiophene-based flavone (B191248) Schiff base derivatives have been synthesized by condensing a formylated thiophene-containing flavone with various aromatic amines. ijcce.ac.ir The formation of the Schiff base is confirmed by the appearance of the characteristic imine proton signal in ¹H NMR spectra. ijcce.ac.ir

Table 3: Examples of Schiff Base Formation for Phenol-Thiophene Constructs

Amine ComponentCarbonyl ComponentProduct TypeReference
2-AminophenolThiophene-2-carboxaldehyde(E)-2-((thiophen-2-ylmethylene)amino)phenol nih.gov
2-Amino-4-methylphenolThiophene-2-carboxaldehyde4-methyl-2-((thiophen-2-ylmethylene)amino)phenol nih.gov
2-Amino-4-nitrophenolThiophene-2-carboxaldehyde4-nitro-2-((thiophen-2-ylmethylene)amino)phenol nih.gov
Aromatic aminesFormylated thiophene flavoneThiophene flavone Schiff base derivatives ijcce.ac.ir
2-Phenylimidazo[1,2-a]pyrimidin-3-amineThiophene-2-carbaldehyde(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine acs.org

Esterification Reactions for Phenolic Derivatives

Esterification is a fundamental reaction for modifying phenolic hydroxyl groups. This can be used to create phenol-thiophene constructs where the two moieties are linked via an ester bridge. The reaction typically involves reacting a phenol with a carboxylic acid or its more reactive derivative (like an acyl chloride or anhydride). nih.govarkat-usa.org

Due to the lower nucleophilicity of phenols compared to alcohols, esterification often requires reactive acylating agents. arkat-usa.org However, methods have been developed for the direct esterification of phenols with carboxylic acids. One such method uses pivalic anhydride (B1165640) to activate the carboxylic acid in situ, which then reacts with the phenol in the presence of sodium thiosulfate (B1220275) as a catalyst. arkat-usa.org This approach has been successfully applied to the synthesis of 4-methylphenyl 3-thiophenecarboxylate from 3-thiophenecarboxylic acid and p-cresol. arkat-usa.org

Transesterification, the conversion of one ester to another, also provides a route to these derivatives. A potassium carbonate-catalyzed transesterification of (hetero)aryl esters with phenols has been reported, where pyridin-2-yl thiophene-2-carboxylate (B1233283) was successfully converted to phenyl thiophene-2-carboxylate. rsc.org Furthermore, the esterification of the phenolic group of heterocyclic imines, formed from the condensation of 4-aminophenol (B1666318) and thiophene aldehydes, has been used to generate new liquid crystalline materials. york.ac.uk

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon nucleophiles used extensively in the formation of carbon-carbon bonds. libretexts.org These reagents can be used to synthesize phenol-thiophene structures by reacting a thiophene-based organometallic with a suitable electrophilic phenol precursor, or vice-versa.

The formation of organometallic reagents from alkyl or aryl halides involves their reaction with metals like magnesium (for Grignard reagents) or lithium. libretexts.org For example, a thienyl Grignard reagent can be prepared from a bromothiophene. This nucleophilic thienyl species can then react with an electrophile.

A common strategy involves the halogen-metal exchange of a dihalothiophene, followed by quenching with an electrophile to introduce a substituent regioselectively. researchgate.net For example, 2,3-dibromothiophene (B118489) can undergo a halogen-magnesium exchange, and the resulting Grignard reagent can be used in subsequent reactions. researchgate.net While direct coupling of a thienyl Grignard reagent with a protected halophenol is feasible, a more common application is the reaction with carbonyl compounds. For instance, a thienylmagnesium reagent can react with a protected hydroxybenzaldehyde to form a secondary alcohol, which can then be deprotected and potentially modified to achieve the final this compound structure.

The reactivity of these organometallic reagents requires careful control of reaction conditions, particularly the exclusion of water and other acidic protons, as they are very strong bases. libretexts.org

Utilization of Thienyl Grignard Reagents and Related Complexes

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgchemguide.co.uk The synthesis of this compound can be envisioned through the reaction of a thienyl Grignard reagent with an appropriate electrophile. A common approach involves the preparation of a thienyl Grignard reagent, such as 3-thienylmagnesium bromide, by reacting 3-bromothiophene (B43185) with magnesium turnings in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgchemguide.co.uk

This highly reactive Grignard reagent can then be coupled with a protected phenol derivative containing a suitable leaving group. For instance, a bromo-substituted protected phenol could undergo a coupling reaction. However, direct coupling of Grignard reagents with aryl halides often requires a catalyst to be efficient. wikipedia.org

An alternative strategy involves the reaction of the thienyl Grignard reagent with a ketone or aldehyde, followed by subsequent chemical transformations to yield the phenol. For example, the reaction with a cyclohexenone derivative could provide a precursor that, through aromatization and deprotection steps, yields the desired phenol-thiophene product.

Furthermore, related organometallic complexes, such as organocopper reagents, can be employed. Thienyl-based organocopper reagents can be formed directly and are known to participate in various coupling reactions. acs.org These reagents can offer different reactivity and selectivity profiles compared to their Grignard counterparts.

A documented synthesis of 3-(thiophen-3-yl)phenol, an isomer of the target compound, utilized thiophen-3-ylboronic acid and 3-bromophenol (B21344) in a Suzuki coupling reaction, achieving a 70% yield. rsc.org While not a Grignard-based method, this highlights the utility of cross-coupling reactions in forming the thiophene-phenol bond.

Reagent TypeGeneral FormulaKey Characteristics
Grignard ReagentR-Mg-XStrong nucleophile and base; sensitive to water. wikipedia.orgchemguide.co.uk
Organocopper ReagentR₂CuLi or RCuGenerally less basic than Grignard reagents; useful for conjugate additions. acs.org
Organoboron ReagentR-B(OR)₂Stable and tolerant of many functional groups; used in Suzuki coupling. rsc.org

Electrochemical and Oxidative Polymerization Approaches for Monomer Formation

Electrochemical and oxidative polymerization methods are primarily used for the synthesis of polymers from monomeric units. mdpi.comnih.gov While these techniques are not typically employed for the direct synthesis of a discrete molecule like this compound, they are highly relevant for the polymerization of such monomers once they are formed. Thiophene and phenol derivatives are common monomers in the production of conducting and non-conducting polymers, respectively. mdpi.comnih.gov

Oxidative polymerization of thiophene and its derivatives can be initiated chemically, often using oxidants like iron(III) chloride (FeCl₃), or electrochemically. nih.govastrj.com The FeCl₃-initiated method is a common and valuable tool for synthesizing polythiophenes. nih.gov Similarly, phenols can undergo electropolymerization, typically in a basic medium, to form insulating poly(phenylene oxide) films on electrode surfaces. mdpi.com

The combination of thiophene and phenol moieties within a single monomer, such as this compound, could lead to the formation of novel copolymers with tailored properties. The electrochemical copolymerization of an electron-rich monomer like 3,4-ethylenedioxythiophene (B145204) (EDOT) with more electron-deficient thiophene derivatives has been explored to create donor-acceptor copolymeric materials. sci-hub.se This suggests that a monomer like this compound could be copolymerized with other thiophene or phenol-based monomers to generate materials with unique electronic and optical characteristics.

Researchers have synthesized thiophene-based microporous polymer networks through both chemical and electrochemical oxidative coupling of tetrafunctional thiophene-based monomers. acs.orgacs.org These methods can produce materials with high surface areas, which have potential applications in areas like gas storage and catalysis. acs.org

Polymerization MethodMonomer ExamplesKey Features
Chemical Oxidative PolymerizationThiophene, 3-hexylthiopheneUses oxidants like FeCl₃; can produce bulk quantities of polymer. nih.gov
Electrochemical PolymerizationPhenol, pyrrole (B145914), thiopheneForms polymer films on electrode surfaces; film properties can be controlled by electrochemical parameters. mdpi.comnih.gov
Enzymatic Oxidative PolymerizationPhenolic compoundsUses enzymes like laccase or peroxidase as catalysts; often proceeds under mild conditions. tandfonline.com

Green Chemistry Considerations in Synthetic Route Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of phenol-thiophene constructs, these principles can be applied in several ways.

One key aspect is the choice of solvent. Water is an ideal green solvent, and its use in the synthesis of heterocyclic compounds is increasingly being explored. For instance, the synthesis of 2-aminothiophenes has been successfully carried out in water. mdpi.com Another approach is the use of ionic liquids, which can sometimes offer advantages in terms of reaction rates and catalyst recyclability, as demonstrated in the palladium-catalyzed synthesis of substituted thiophenes. mdpi.com

Atom economy is another important consideration. Reactions that incorporate the maximum number of atoms from the reactants into the final product are preferred. Catalytic reactions, such as the Suzuki coupling mentioned earlier, are often more atom-economical than stoichiometric reactions. rsc.org

The development of one-pot, multi-component reactions is also a hallmark of green chemistry, as it can reduce the number of synthetic steps, minimize waste from purification processes, and save time and energy. univpancasila.ac.id For example, a one-pot, three-step synthesis of rhodanines under microwave irradiation has been reported. univpancasila.ac.id

Finally, the use of alternative energy sources like microwave irradiation and ultrasound can lead to shorter reaction times, higher yields, and often milder reaction conditions, all of which align with the goals of green chemistry. mdpi.comunivpancasila.ac.id

Microwave-Assisted Synthetic Protocols for Fused Heterocycles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds.

The synthesis of fused heterocycles containing a thiophene moiety has been shown to be highly efficient under microwave irradiation. For example, new fused 1,2,4-triazines bearing thiophene moieties have been synthesized rapidly and efficiently in a solvent-free microwave-assisted process. mdpi.comresearchgate.net This approach not only speeds up the reaction but also aligns with green chemistry principles by reducing or eliminating solvent use. mdpi.com

Microwave-assisted parallel synthesis has also been developed, allowing for the rapid generation of libraries of different heterocyclic compounds, including thiophenes. nih.govacs.org This is achieved using specialized rotors that allow for multiple reactions to be run simultaneously under controlled temperature and pressure. acs.org

In the context of synthesizing precursors for phenol-thiophene constructs, microwave-assisted Suzuki-Miyaura cross-coupling reactions could be employed to link the thiophene and phenol rings. The combination of a versatile coupling reaction with the efficiency of microwave heating can provide a rapid and effective route to the target molecules. univpancasila.ac.id Furthermore, the synthesis of thiophene-based fluorophores has been expedited using microwave irradiation, yielding the desired products more rapidly and in higher yields compared to conventional methods. acs.org

Reaction TypeKey Advantages of Microwave Assistance
Fused Heterocycle SynthesisRapid reaction times, often solvent-free, improved yields. mdpi.comresearchgate.net
Parallel SynthesisHigh-throughput generation of compound libraries. nih.govacs.org
Cross-Coupling ReactionsAccelerated reaction rates for C-C bond formation. univpancasila.ac.id
Fluorophore SynthesisFaster synthesis and higher yields compared to conventional heating. acs.org

Chemical Transformations and Derivatization Strategies of the 2 Thiophen 3 Yl Phenol Framework

Strategic Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(thiophen-3-yl)phenol is a prime site for derivatization, allowing for the modulation of the compound's physical and chemical properties. Standard organic reactions such as etherification and esterification are commonly employed to achieve this.

Etherification , typically carried out via the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide. wikipedia.orgmasterorganicchemistry.comorganic-synthesis.comyoutube.com This nucleophilic phenoxide then undergoes an SN2 reaction with an alkyl halide to yield the corresponding ether. wikipedia.orgmasterorganicchemistry.comorganic-synthesis.comyoutube.com This strategy allows for the introduction of a wide array of alkyl and aryl groups, thereby influencing the molecule's steric and electronic characteristics.

Table 1: Representative Functionalization Reactions of the Phenolic Hydroxyl Group
Reaction TypeReagentsProduct Type
Williamson Ether Synthesis1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X)2-(Thiophen-3-yl)phenyl Ether
AcylationAcyl Chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)2O), Base2-(Thiophen-3-yl)phenyl Ester
Fischer EsterificationCarboxylic Acid (RCOOH), Acid Catalyst (e.g., H2SO4)2-(Thiophen-3-yl)phenyl Ester

Modifications and Reactions at the Thiophene (B33073) Moiety

The thiophene ring in this compound is susceptible to a range of electrophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

Electrophilic Halogenation , particularly bromination, is a common transformation for thiophenes. researchgate.netgoogle.com The regioselectivity of this reaction on the this compound scaffold is influenced by the electronic nature of the phenol (B47542) substituent. mdpi.comresearchgate.net The hydroxyl group can direct electrophilic attack to specific positions on the thiophene ring. mdpi.comresearchgate.net Brominated derivatives of this compound serve as valuable intermediates for subsequent cross-coupling reactions. nih.govresearchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions , such as the Suzuki and Stille couplings, are powerful tools for forming new carbon-carbon bonds at the thiophene ring. tandfonline.comunimib.it These reactions typically involve the coupling of a halogenated (e.g., bromo) or organometallic (e.g., stannyl (B1234572) or boronic acid) derivative of this compound with a suitable coupling partner in the presence of a palladium catalyst. wikipedia.orgresearchgate.netharvard.eduwiley-vch.de This allows for the synthesis of more complex biaryl and polyaryl structures.

Table 2: Key Reactions at the Thiophene Moiety
Reaction TypeTypical ReagentsProductKey Feature
Electrophilic BrominationN-Bromosuccinimide (NBS) or Br2Bromo-2-(thiophen-3-yl)phenolIntroduces a versatile handle for cross-coupling.
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted this compoundForms C-C bonds with a wide range of aryl groups.
Stille CouplingOrganostannane, Pd catalystAryl- or alkyl-substituted this compoundTolerant of many functional groups.

Intramolecular Cyclization Pathways and Annulation Reactions

The bifunctional nature of this compound and its derivatives allows for a variety of intramolecular cyclization reactions, leading to the formation of novel fused-ring systems.

Derivatives of this compound can undergo oxidative cyclization to form dibenzothiophene-like structures. This transformation typically involves the formation of a new carbon-carbon or carbon-heteroatom bond through an intramolecular process, often mediated by an oxidizing agent. masterorganicchemistry.com Such reactions are pivotal in the synthesis of polycyclic aromatic compounds with potential applications in materials science.

Lewis acids can be employed to catalyze intramolecular reactions of suitably functionalized this compound derivatives. researchgate.netnih.gov For instance, an alkenyl side chain introduced at a position adjacent to the phenol or on the thiophene ring can undergo a Lewis acid-promoted cyclization, such as an intramolecular Friedel-Crafts reaction, to form a new carbocyclic or heterocyclic ring fused to the parent scaffold. nih.govrsc.orgnih.govstackexchange.comdigitellinc.com The choice of Lewis acid can influence the reaction pathway and the stereoselectivity of the product. researchgate.netnih.gov

A notable application of the this compound framework is in the synthesis of thieno[3,2-b]pyridin-5(4H)-ones. This is achieved through a gold(I)-catalyzed 6-endo-dig intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides. tandfonline.comresearchgate.net This reaction proceeds with high regioselectivity and provides a direct route to these valuable heterocyclic compounds. tandfonline.comresearchgate.net

Incorporation into Complex Molecular Architectures (e.g., Polyphenol Derivatives)

The this compound unit can serve as a versatile building block in the synthesis of more complex molecular architectures, including polyphenol derivatives and natural product analogues. unina.itnih.gov Its functional handles—the hydroxyl group and the reactive positions on the thiophene ring—allow for its incorporation into larger scaffolds through sequential coupling and functionalization reactions. This approach enables the construction of novel compounds with potentially enhanced biological activities or material properties, combining the characteristics of both polyphenols and thiophene-containing systems.

Substituent Effects on Reactivity and Chemical Properties

Electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, increase the electron density of the aromatic rings. This enhancement in electron density makes the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups, decrease the electron density of the rings, rendering them less reactive towards electrophiles but more susceptible to nucleophilic attack.

The Hammett equation provides a quantitative framework for correlating the electronic influence of meta- and para-substituents on the reactivity of aromatic compounds. nih.govwikipedia.org This linear free-energy relationship is described by the equation:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for a reaction of a substituted compound, k₀ or K₀ is the constant for the unsubstituted parent compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of a given reaction. wikipedia.org

Influence on Phenolic Acidity

The acidity of the phenolic hydroxyl group in the this compound scaffold is highly sensitive to the nature of the substituents on the aromatic rings. Electron-withdrawing groups generally increase the acidity (decrease the pKa) by stabilizing the resulting phenoxide anion through delocalization of the negative charge. libretexts.orgyoutube.comtru.ca In contrast, electron-donating groups decrease the acidity (increase the pKa) by destabilizing the phenoxide ion. youtube.comvanderbilt.edu

For instance, a nitro group, particularly at the para position to the hydroxyl group, can significantly lower the pKa due to its strong electron-withdrawing resonance and inductive effects, which effectively delocalize the negative charge of the conjugate base. libretexts.orgtru.ca Conversely, a methoxy (B1213986) group at the para position would be expected to increase the pKa, making the phenol less acidic, due to its electron-donating resonance effect. tru.ca The following table illustrates the expected trend in pKa values for substituted 2-(thiophen-3-yl)phenols based on the known effects on phenol itself.

Substituent (on Phenol Ring)Position Relative to -OHHammett Constant (σ)Predicted pKa TrendRationale
-NO₂para0.78Significantly LowerStrong electron-withdrawing by resonance and induction, stabilizes phenoxide. libretexts.org
-CNpara0.66LowerElectron-withdrawing by resonance and induction.
-Clpara0.23Slightly LowerElectron-withdrawing by induction, weakly donating by resonance. vanderbilt.edu
-H-0.00ReferenceUnsubstituted this compound.
-CH₃para-0.17HigherElectron-donating by induction and hyperconjugation. vanderbilt.edu
-OCH₃para-0.27HigherElectron-donating by resonance, withdrawing by induction. tru.ca

Reactivity in Electrophilic Aromatic Substitution

Substituents on either the phenol or the thiophene ring will influence the rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions. The hydroxyl group of the phenol ring is a potent activating group and directs incoming electrophiles to the ortho and para positions. unizin.orgwikipedia.orgpitt.edu Similarly, the sulfur atom in the thiophene ring activates it towards electrophilic substitution, primarily at the C2 and C5 positions.

The presence of an electron-donating group on either ring will further enhance the nucleophilicity of the aromatic system, leading to faster reaction rates. lumenlearning.com For example, a methoxy group on the phenol ring would increase the electron density, making both rings more reactive towards electrophiles. Conversely, an electron-withdrawing group, such as a nitro group, would deactivate the aromatic system, making electrophilic substitution more challenging and requiring harsher reaction conditions. wikipedia.orglumenlearning.com

The directing effects of multiple substituents must be considered. In the this compound framework, the powerful ortho,para-directing influence of the hydroxyl group will be a dominant factor in determining the site of electrophilic attack on the phenol ring.

Susceptibility to Oxidation

The phenolic and thiophenic moieties are both susceptible to oxidation, and the presence of substituents can modulate this reactivity. Electron-donating groups on the phenol ring generally lower the oxidation potential, making the compound easier to oxidize. scispace.commdpi.com This is because these groups can stabilize the resulting phenoxyl radical. mdpi.com

For the thiophene ring, the sulfur atom can be oxidized to a sulfoxide (B87167) and then to a sulfone. femaflavor.orgnih.gov The rate of the initial oxidation to the sulfoxide is increased by electron-donating substituents on the thiophene ring, as they enhance the nucleophilicity of the sulfur atom. nih.gov Interestingly, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov

The following table summarizes the expected effects of substituents on the reactivity of the this compound framework.

Substituent TypeEffect on Phenolic Acidity (pKa)Effect on Electrophilic Aromatic Substitution RateEffect on Oxidation Potential
Electron-Donating (e.g., -OCH₃, -CH₃)Increases (Less Acidic)Increases (Activates)Decreases (Easier to Oxidize)
Electron-Withdrawing (e.g., -NO₂, -CN)Decreases (More Acidic)Decreases (Deactivates)Increases (Harder to Oxidize)
Halogens (e.g., -Cl, -Br)Decreases (More Acidic)Decreases (Deactivates)Increases (Harder to Oxidize)

Coordination Chemistry and Metal Complexation of Thiophenylphenols

Design and Synthesis of Thiophenylphenol-Based Ligands

The general approach to designing thiophenylphenol-based ligands involves the strategic combination of the soft sulfur donor of the thiophene (B33073) ring and the hard oxygen donor of the phenol (B47542) group, often in conjunction with other donor atoms to create multidentate chelating agents. This design allows for the coordination of a wide range of metal ions.

Schiff Base Ligands Incorporating Thiophen-3-yl Moieties

Schiff base ligands are a prominent class of chelators in coordination chemistry, typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of thiophenylphenols, a common synthetic route involves the reaction of a formyl-substituted thiophenylphenol with an appropriate amine.

For a hypothetical Schiff base ligand derived from 2-(thiophen-3-yl)phenol, the synthesis would likely involve the introduction of a formyl group onto the phenol ring, for example, to produce 2-formyl-4-(thiophen-3-yl)phenol. ontosight.ai This aldehyde could then be reacted with a variety of primary amines to yield the corresponding Schiff base ligands. However, to date, no specific examples of Schiff base ligands derived directly from this compound and their subsequent metal complexes have been reported in the peer-reviewed scientific literature.

Studies on related compounds, such as those derived from 4-(thiophen-3-yl)-aniline, have demonstrated the formation of Schiff base ligands that successfully coordinate to various metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). These studies provide a blueprint for how a ligand incorporating the thiophen-3-yl moiety might behave in a coordination context.

Other Chelate-Forming Derivatives

Beyond Schiff bases, other chelate-forming derivatives of thiophenylphenols could be envisioned. These might include azo-dyes, hydrazones, or ligands where the thiophenylphenol scaffold is functionalized with other donor groups like phosphines or arsines. The synthesis of such derivatives would involve standard organic transformations to introduce the desired functional groups onto the this compound backbone. As with the Schiff base derivatives, there is currently no available scientific literature detailing the synthesis and characterization of such chelate-forming ligands based on this compound.

Formation and Characterization of Metal Complexes

The formation of metal complexes with thiophenylphenol-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The characterization of the resulting complexes is crucial to determine their structure, bonding, and properties.

Spectroscopic Fingerprinting of Coordination Environments (e.g., IR, Electronic Spectroscopy)

Infrared (IR) and electronic (UV-Vis) spectroscopy are fundamental tools for characterizing metal complexes. In hypothetical complexes of this compound-derived ligands, IR spectroscopy would be used to identify key vibrational modes. For instance, in a Schiff base complex, the C=N stretching frequency would be expected to shift upon coordination to a metal ion, providing evidence of the nitrogen atom's involvement in bonding. Similarly, changes in the C-S and phenolic C-O stretching vibrations would indicate the participation of the thiophene sulfur and phenolate (B1203915) oxygen in coordination.

Electronic spectroscopy provides information about the electronic transitions within the complex, which are influenced by the geometry around the metal center and the nature of the metal-ligand bonds. The d-d transitions of transition metal complexes and charge transfer bands would be key features in the electronic spectra of such hypothetical complexes. While these techniques are standard, no specific IR or electronic spectral data for complexes of this compound derivatives are available.

Elemental Analysis and Conductance Measurements

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized complex. It provides the percentage composition of elements (C, H, N, S, etc.) in the compound, which is compared with the calculated values for the proposed formula.

Molar conductance measurements are used to determine the electrolytic nature of the complexes in solution. This helps to distinguish between complexes that are neutral and those that are ionic. For any newly synthesized metal complexes of this compound derivatives, these measurements would be essential for their basic characterization. Currently, no such data has been published.

Analysis of Coordination Geometry and Chromophores

The chromophoric properties of these potential complexes, which are responsible for their color and UV-Vis absorption characteristics, would depend on the nature of the metal ion and the resulting electronic transitions, such as d-d transitions or charge transfer bands. mdpi.comuef.fi Without experimental spectra, no specific chromophores can be identified or analyzed.

Electronic and Magnetic Properties of Resulting Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to the d-electron configuration of the metal center and the geometry of the complex. researchgate.netrsc.org For any potential complexes of this compound, these properties remain uncharacterized.

To investigate these aspects, techniques such as UV-Vis-NIR spectroscopy would be needed to probe the electronic transitions and determine ligand field parameters. researchgate.net Magnetic susceptibility measurements at varying temperatures would be essential to determine the magnetic moments of the complexes, which would indicate the number of unpaired electrons and provide insights into whether the complexes are paramagnetic, diamagnetic, or exhibit more complex magnetic phenomena like antiferromagnetic or ferromagnetic coupling. rsc.orgrsc.org Without such studies on complexes of this compound, no data on their electronic or magnetic behavior can be reported.

Influence of Thiophene and Phenol Groups on Metal-Ligand Interactions

The this compound ligand possesses two distinct potential coordination sites: the sulfur atom of the thiophene ring and the oxygen atom of the phenol group. The thiophene group, being a soft donor, would be expected to form stronger bonds with softer metal ions, while the hard phenolic oxygen would preferentially bind to hard metal ions, according to Pearson's Hard and Soft Acid-Base (HSAB) theory.

The interplay between these two groups would likely allow this compound to act as a bidentate ligand, forming a chelate ring with a metal ion. The specific nature of the metal-ligand interactions, including the degree of covalent versus ionic character and the influence of the ligand on the electronic structure of the metal center, would be influenced by the bite angle of the chelate, the electronic properties of the thiophene and phenol rings, and the nature of the metal ion itself. However, in the absence of any experimental or computational studies on the metal complexes of this compound, any discussion on the influence of these groups on metal-ligand interactions remains purely speculative. Detailed studies, including spectroscopic analysis and theoretical calculations, would be necessary to elucidate these effects. nih.govresearchgate.net

Polymerization Science and Advanced Materials Applications

Monomer Development for Conducting Polymers

The compound 2-(thiophen-3-yl)phenol serves as a foundational building block for creating conducting polymers. Its structure allows for polymerization through either the phenol (B47542) or the thiophene (B33073) ring, offering versatility in designing polymers with tailored properties. The hydroxyl group of the phenol can be modified to introduce other functional groups, further expanding the range of possible polymer structures and applications. For instance, derivatives of this compound are synthesized to act as monomers for polymers with potential uses in electro-optical devices, sensors, and anticorrosive coatings. astrj.com The inherent properties of the thiophene ring contribute to the electrical conductivity of the resulting polymers, a key characteristic for "synthetic metals". redalyc.org

Electrochemical Polymerization Techniques

Electrochemical polymerization is a common and effective method for synthesizing thin, uniform films of conducting polymers directly onto an electrode surface. astrj.com This technique offers precise control over film thickness and morphology.

Homopolymerization and Film Formation

The homopolymer of this compound and its derivatives can be synthesized through electrochemical oxidation. For example, the electrochemical polymerization of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate (MTE), a derivative of 2-(thiophen-3-yl)acetic acid, was successfully achieved in an acetonitrile (B52724) solution containing lithium perchlorate. redalyc.org Cyclic voltammetry of the monomer revealed an oxidation peak, and repeated scans led to the formation of a continuous polymer film on the platinum disc electrode. redalyc.org The resulting polymer film (PMTE) demonstrated good stability and reversible redox behavior. redalyc.org

Copolymerization with Co-monomers (e.g., Bithiophene, Pyrrole (B145914), EDOT)

Copolymerization is a powerful strategy to fine-tune the properties of conducting polymers. By incorporating different monomer units into the polymer chain, characteristics such as conductivity, electrochromic behavior, and solubility can be modified.

Bithiophene: Copolymers of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), a derivative of this compound, have been synthesized with bithiophene. metu.edu.tr This copolymerization aims to enhance the electroactive properties of the resulting material. The lower oxidation potential of bithiophene compared to thiophene makes it a favorable co-monomer. nih.gov

Pyrrole: Pyrrole is another common co-monomer used with thiophene derivatives. nih.govresearchgate.netgrafiati.com The electrochemical copolymerization of TAPE with pyrrole has been successfully carried out, leading to the formation of copolymers with distinct electrochemical and optical properties. metu.edu.tr The ratio of pyrrole to the thiophene derivative in the polymer film can be controlled by the applied oxidation potential. nih.gov

EDOT (3,4-ethylenedioxythiophene): EDOT is a popular co-monomer due to the desirable properties it imparts to the resulting copolymers, such as high conductivity and good stability. researchgate.netresearchgate.netnih.gov Copolymers of various thiophene-based monomers with EDOT have been synthesized electrochemically. researchgate.netresearchgate.net For example, the copolymer of 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole with EDOT showed promising electrochromic properties. researchgate.net

Table 1: Electrochemical Polymerization of this compound Derivatives and Copolymers

Monomer/Co-monomer System Polymerization Method Key Findings
S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate (MTE) Electrochemical Homopolymerization Formed a stable and continuous polymer film with an oxidation peak at 2.1V. redalyc.org
Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) and Bithiophene Potentiostatic Electrochemical Copolymerization Successful synthesis of the copolymer. metu.edu.tr
Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) and Pyrrole Potentiostatic Electrochemical Copolymerization Resulted in a copolymer with distinct electrochemical properties. metu.edu.tr
2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole and EDOT Potentiostatic Electrochemical Copolymerization The copolymer exhibited two different colors (yellow and blue), indicating electrochromic activity. researchgate.net

Chemical Polymerization Methods

Chemical polymerization offers an alternative route to synthesize conducting polymers, often allowing for larger-scale production compared to electrochemical methods. astrj.com This approach typically involves the use of a chemical oxidant to initiate the polymerization of the monomer in a suitable solvent. For instance, thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) has been homopolymerized using chemical techniques. researchgate.net Oxidative polymerization is a common chemical method for thiophene and its derivatives. astrj.com

Characterization of Polymeric Materials

The structural confirmation of the synthesized polymers is crucial for understanding their properties and performance. Various spectroscopic techniques are employed for this purpose.

Structural Confirmation (e.g., NMR, FTIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the chemical structure of both the monomers and the resulting polymers. metu.edu.trohu.edu.tr For example, the structure of N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (B117702) (NMThi) monomer was confirmed using these techniques before its polymerization. metu.edu.trresearchgate.net In the case of polymers, NMR can confirm the successful incorporation of the monomer units into the polymer chain. ohu.edu.tr

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the monomer and to follow the changes that occur during polymerization. metu.edu.trresearchgate.net The disappearance of certain monomer bands and the appearance of new bands in the polymer spectrum can confirm the polymerization process. For instance, the FTIR spectrum of the copolymer P(NMThi-co-Th) was compared to the spectrum of the NMThi monomer to confirm the formation of the copolymer. researchgate.net

Thermal Behavior Analysis (e.g., DSC, TGA)

The thermal stability of polymers derived from thiophene-containing monomers is a critical parameter for their application in electronic and optoelectronic devices, which can operate at elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in determining the decomposition temperatures and phase transitions of these materials.

Studies on polymers incorporating the thiophen-3-yl group reveal good thermal stability. For instance, new polythiophenes synthesized from 2-(thiophen-3-yl)acetohydrazide (B1362751) and acetophenone (B1666503) derivatives have been shown to be thermally stable in an air atmosphere. researchgate.net TGA analysis indicated that these polymers are stable, a crucial property for materials intended for use in electronic devices. researchgate.net Similarly, a polythiophene derivative bearing a malonic acid group, poly(2-thiophen-3-yl-malonic acid), exhibits good thermal stability with a decomposition temperature recorded above 215 °C. researchgate.net

In a study of poly(phenyl-(4-(6-thiophen-3-yl-hexyloxy)-benzylidene)-amine) (P3TArH), the resulting polymer demonstrated significant thermal stability. researchgate.net The thermal characteristics of various poly(azomethine-quinoline) polymers containing thiophene moieties also show high thermal stability, which is essential for their potential use in high-performance applications. researchgate.net

The thermal data for a selection of thiophene-based polymers are summarized in the table below. The onset decomposition temperature (Tonset) and the temperature of maximum weight loss rate (Tmax) are key indicators of thermal stability. researchgate.net

Polymer/CompoundTonset (°C)Tmax (°C)Notes
Poly(alkylene 2,5-thiophenedicarboxylate)s> 370> 400Degradation occurs in two steps. researchgate.net
Phosphorus-Iodonium Ylids (Thiophene-containing)107 - 137-Range for most compounds, with some exceptions showing higher stability. beilstein-journals.org
Poly(2-thiophen-3-yl-malonic acid)> 215-Decomposition temperature. researchgate.net

Morphological Studies (e.g., SEM)

The surface morphology of thiophenylphenol-derived polymers plays a significant role in their performance in devices, influencing factors such as the interface with other materials and the active surface area. Scanning electron microscopy (SEM) is a widely used technique to investigate these surface characteristics.

The morphology of polymers containing the thiophen-3-yl group can vary significantly depending on the specific polymer structure and the method of preparation. For example, SEM micrographs of poly(2-thiophen-3-yl-malonic acid) after doping revealed a surface with a regular distribution of pores of irregular sizes. researchgate.net This porous structure can be advantageous for applications such as sensors, where a high surface area is desirable.

In another study, the electrochemical polymerization of N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide with thiophene resulted in a copolymer with a distinct morphology as observed by SEM. metu.edu.tr The surface morphology of these polymer films is crucial for their application in electrochromic devices. metu.edu.tr

The morphology of new polythiophenes synthesized from 2-(thiophen-3-yl)acetohydrazide and acetophenone was investigated using field-emission scanning electron microscopy (FE-SEM), revealing the surface properties of these fluorescent polymers. researchgate.net Furthermore, the surface morphology of a conducting polymer based on 3-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline was shown to be homogeneous when grown on an ITO glass substrate, with increased roughness after modification with RGD peptide for cell culture applications. researchgate.net

The table below summarizes morphological features of some thiophene-based polymers observed through SEM.

Polymer/MaterialMorphological FeaturesApplication Context
Poly(2-thiophen-3-yl-malonic acid)Regular distribution of irregular-sized pores. researchgate.netPotential for selective membranes. researchgate.net
Poly(N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide-co-thiophene)Distinct copolymer morphology. metu.edu.trElectrochromic devices. metu.edu.tr
Polythiophenes from 2-(thiophen-3-yl)acetohydrazideInvestigated by FE-SEM. researchgate.netFluorescent materials. researchgate.net
Poly(3-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline)Homogeneous growth on ITO, rougher after modification. researchgate.netCell culture coatings. researchgate.net
Poly(2-amino thiophenol) on woolHomogeneous and dense deposition with spherical morphology. acs.orgHeterogeneous catalyst support. acs.org

Application of Thiophenylphenol-Derived Polymers in Optoelectronic Devices

Electrochromic Devices

Polymers derived from thiophene and its derivatives are of significant interest for electrochromic devices (ECDs) due to their ability to change color reversibly upon the application of an electrical potential. This property arises from the redox-switchable nature of the conjugated polymer backbone.

A dual-type electrochromic device has been constructed using a copolymer of N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (a derivative of a thiophen-3-yl functionalized compound) and thiophene, with poly(3,4-ethylenedioxythiophene) (PEDOT) as the counter electrode. metu.edu.tr The spectroelectrochemical analysis of this copolymer showed electronic transitions corresponding to the π to π* transition and polaron formation, which are responsible for the color change. metu.edu.tr The device demonstrated the potential for practical applications based on its switching characteristics. metu.edu.tr

Other studies have explored various thiophene-based copolymers for high-contrast ECDs. For instance, copolymers based on tris(4-(thiophen-2-yl)phenyl)amine and dithienylpyrrole derivatives have been synthesized and used in dual-type ECDs. mdpi.com These devices exhibited distinct color changes from a neutral yellow state to an oxidized blue state and showed high optical contrast and coloration efficiency. mdpi.com

The performance of these electrochromic materials is summarized in the table below.

Polymer SystemColor Change (Neutral to Oxidized)Optical Contrast (ΔT%)Switching Time (s)
P(TTPA-co-DIT) filmYellow to Blue mdpi.com60.3% at 1042 nm mdpi.comNot specified
P(TTPA-co-BDTA) filmYellow to Blue mdpi.com47.1% at 1096 nm mdpi.comNot specified
P(TTPA-co-DIT)/PProDOT-Et2 ECDNot specified48.1% nih.govNot specified
P(TTMT-co-Py)/PEDOT ECDNot specifiedBand gap of 2.4 eV metu.edu.trNot specified

Photovoltaic Systems

Thiophene-based polymers are extensively studied as electron-donating materials in the active layer of organic photovoltaic (OPV) devices, or solar cells. The performance of these devices is highly dependent on the polymer's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum and charge carrier mobility.

A series of conjugated polythiophene derivatives containing a triphenylamine (B166846) moiety with a (thiophen-3-yl)vinyl)phenyl)aniline structure have been synthesized and investigated for their photovoltaic properties. acs.org These polymers were designed to have high air stability and to facilitate intramolecular energy transfer. acs.org When incorporated into bulk heterojunction solar cells, these materials demonstrated their potential as effective candidates for photovoltaic applications. acs.org

The efficiency of polymer solar cells has seen significant improvement through the development of new low-bandgap polymers. For example, by incorporating electron-withdrawing groups into a poly[benzo[1,2-b:4,5-b’]dithiophene-alt-thieno[3,4-b]thiophene] derivative, a high power conversion efficiency (PCE) of up to 7.73% has been achieved. ucla.edu Fluorination of the thiophene rings in donor-acceptor polymers has also been shown to be an effective strategy to enhance photovoltaic performance by increasing the ionization potential without altering the optical band gap. nih.gov

Key performance parameters for some thiophene-based polymer solar cells are presented below.

Polymer DonorAcceptorOpen-Circuit Voltage (VOC) (V)Short-Circuit Current (JSC) (mA/cm2)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
PBDTTT-CFPC71BM0.76 ucla.eduNot specifiedNot specified7.73 (highest measured) ucla.edu
PM6o-BTP-eC90.901 nih.gov26.33 nih.govNot specified18.7 nih.gov
PM6:BTP-C9:o-BTP-eC9 (Ternary)-Not specifiedNot specifiedNot specified19.9 (record value) nih.gov

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The inherent fluorescence of many thiophene-based conjugated polymers makes them suitable for applications as emissive materials in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing and imaging.

New polythiophenes containing hydrazone groups, synthesized from 2-(thiophen-3-yl)acetohydrazide and acetophenone, have been shown to exhibit fluorescence emission at approximately 590 nm. researchgate.net This fluorescence is attributed to the π-conjugated polythiophene backbone and suggests their potential for use in light-emitting applications. researchgate.net

In the area of fluorescent probes, thiophene-based structures are valued for their photostability and tunable emission properties. For example, thiophene-based fluorescent dyes have been developed as highly selective and photostable probes for imaging lysosomes in living cells. mdpi.com While not directly derived from this compound, these examples highlight the utility of the thiophene core in creating functional fluorescent materials. Other research has focused on the synthesis of green dopants for OLEDs based on arylamine and 2,3-disubstituted bithiophene derivatives, achieving good device performance. researchgate.net

The development of fluorescent probes for detecting specific biological species or events is an active area of research. For instance, fluorescent probes based on conjugated polymers can offer signal amplification, making them highly sensitive. nih.gov

MaterialEmission Wavelength (nm)Quantum YieldApplication
Polythiophenes from 2-(thiophen-3-yl)acetohydrazide~590 researchgate.netNot specifiedPotential light-emitting applications researchgate.net
Green dopant 9a (9-phenylcarbazole moiety)Not specified0.94 researchgate.netOLEDs researchgate.net
Thiophene-based dyes (TC1, TC2)Not specifiedModerate mdpi.comLysosome imaging probes mdpi.com

Sensors and Other Functional Materials

The electrical and optical properties of thiophene-based polymers can be modulated by their interaction with specific analytes, making them excellent candidates for chemical and biological sensors.

An electrochemical DNA hybridization sensor has been developed using poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-ylester) (PTAE). mdpi.com This sensor demonstrated a sensitivity of 0.62 µA/nM and a detection limit of 1 nM for target oligonucleotides, showcasing the potential of thiophen-3-yl functionalized polymers in biosensing. mdpi.com

Conducting polymers, including those based on thiophene, are widely used in the development of sensors for various analytes, from metal ions to hazardous phenolic compounds. mdpi.commdpi.com The sensing mechanism often relies on changes in conductivity or optical properties upon analyte binding. For instance, a sensor for ammonia (B1221849) has been developed using a solution-processed film of poly(3-hexylthiophene) doped with tris(pentafluorophenyl)borane, which showed enhanced sensitivity compared to the undoped polymer. mdpi.com

Furthermore, thiophene-based azo scaffolds have been synthesized for a variety of applications, including as dyes and in optoelectronic devices, demonstrating the versatility of the thiophene core in creating functional materials. researchgate.net

Sensor/MaterialAnalyteDetection LimitKey Feature
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-ylester) (PTAE)DNA oligonucleotides1 nM mdpi.comElectrochemical detection mdpi.com
Poly(3-hexylthiophene):TPFBAmmonia (NH3)Not specified (enhanced response) mdpi.comp-Doping enhances sensitivity mdpi.com
2-nitro-6-(thiazol-2-yl-diazenyl)phenol (NTDP) based optodeLutetium(III)1.63 ng mL–1 nih.govColorimetric sensor membrane nih.gov

Spectroscopic Characterization and Photophysical Investigations

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for confirming the molecular structure of 2-(Thiophen-3-YL)phenol by identifying the characteristic vibrational modes of its functional groups. bohrium.comresearchgate.net The spectrum is a composite of the vibrations from the phenol (B47542) and thiophene (B33073) rings.

Key vibrational modes for this compound are assigned based on established data for phenols, thiophenes, and related derivatives. researchgate.netnih.gov The phenolic O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, generally in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations from both the phenyl and thiophene rings are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz In contrast, any aliphatic C-H stretches would appear below 3000 cm⁻¹. vscht.cz

The aromatic C=C stretching vibrations within the phenyl and thiophene rings give rise to a series of bands in the 1400-1615 cm⁻¹ region. researchgate.netresearchgate.net The C-O stretching of the phenol group is anticipated between 1200 and 1260 cm⁻¹, while the in-plane O-H bending vibration is found in the 1330-1440 cm⁻¹ range. The thiophene ring itself contributes characteristic vibrations, including the C-S-C ring deformation mode, which typically appears at lower wavenumbers, around 696 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) References
O-H Stretch Phenol 3200–3600 (Broad) researchgate.net
C-H Stretch Aromatic (Phenyl & Thiophene) 3000–3100 researchgate.netvscht.cz
C=C Stretch Aromatic (Phenyl & Thiophene) 1400–1615 vscht.czresearchgate.net
O-H Bend (In-plane) Phenol 1330–1440 researchgate.net
C-O Stretch Phenol 1200–1260 researchgate.net

Note: The exact positions of these bands can be influenced by the specific chemical environment and intermolecular interactions.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are dictated by its π-conjugated system, which extends across both aromatic rings. This conjugation gives rise to distinct absorption and emission characteristics.

The UV-Visible absorption spectrum of this compound is characterized by electronic transitions within the π-conjugated system. researchgate.net The primary absorptions are attributed to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nih.govresearchgate.net These transitions are typical for aromatic and conjugated systems and are generally observed in the UV region. bspublications.net For thiophene itself, a characteristic absorption band appears around 235 mμ. nii.ac.jp The conjugation with the phenol ring is expected to cause a bathochromic (red) shift in this absorption.

Additionally, n → π* transitions, involving the promotion of a non-bonding electron from the oxygen or sulfur heteroatoms to a π* antibonding orbital, may also occur. researchgate.net These transitions are typically weaker in intensity than π → π* transitions. bspublications.net Theoretical studies on similar thiophene derivatives confirm that the observed UV-Vis spectra are related to these n→ π* and π→ π* transitions. researchgate.net The electronic properties, and thus the absorption maxima, can be tuned through chemical modification of the thiophene or phenyl rings. nih.gov

Table 2: Expected Electronic Transitions for this compound

Transition Type Description Expected Spectral Region References
π → π* Electron promotion from a π bonding to a π* antibonding orbital. UV Region (shifted due to conjugation) researchgate.netnih.govresearchgate.net

Upon absorption of UV light, this compound and related structures can dissipate the excess energy through fluorescence emission. The emission properties are highly dependent on the molecular structure and environment. Similar push-pull systems incorporating thiophene and other aromatic moieties are known to be fluorescent, with emission colors ranging from blue to green. researchgate.netresearchgate.net

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, can vary significantly. For some 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones, quantum yields as high as 89% have been reported in toluene (B28343) solutions. researchgate.net However, the quantum yield is often sensitive to factors such as solvent polarity and molecular rigidity. For a series of dyes featuring a 2-(benzo[d]thiazol-2-yl)phenol ESIPT unit functionalized with a thiophene-based acceptor, fluorescence quantum yields were found to be in the range of 28–47%. rsc.org The emission spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. rsc.org

Solvatochromism is the change in the color of a substance, and hence a shift in its absorption or emission spectra, when it is dissolved in different solvents. dntb.gov.ua This effect is particularly pronounced in molecules like this compound, which have the potential for intramolecular charge transfer (ICT). ICT refers to the photoinduced transfer of electron density from an electron-donating part of the molecule (the donor) to an electron-accepting part (the acceptor). rsc.orgrsc.org

In this compound, the electron-rich thiophene and phenol rings can act as donor components. Upon photoexcitation, electron density can be redistributed, leading to an excited state that is significantly more polar than the ground state. researchgate.net This increased polarity of the excited state leads to stronger interactions with polar solvent molecules, which lowers its energy. researchgate.net Consequently, a bathochromic (red) shift is observed in the fluorescence emission spectrum as the solvent polarity increases. dtu.dk This strong solvatochromism is a hallmark of an emitting state with significant ICT character. researchgate.netresearchgate.net The magnitude of this shift can be correlated with solvent polarity functions, such as the Lippert-Mataga model, to estimate the change in dipole moment between the ground and excited states. researchgate.netresearchgate.net

A key photophysical process available to this compound is excited-state intramolecular proton transfer (ESIPT). researchgate.net This process involves the transfer of the acidic proton from the phenolic hydroxyl group to a nearby acceptor site within the same molecule following electronic excitation. mdpi.com For 2-phenylphenol, which has a similar core structure, ESIPT has been shown to occur from the phenol moiety to the 2'-carbon position of the adjacent phenyl ring, generating a keto-isomer (a quinone methide) in the excited state. rsc.org A similar mechanism is plausible for this compound, where the proton could transfer to the 2-position of the thiophene ring.

The ESIPT process follows a four-level photocycle (Ground-state Enol → Excited-state Enol → Excited-state Keto Tautomer → Ground-state Keto Tautomer), which then rapidly reverts to the more stable enol form. researchgate.net A major consequence of ESIPT is an unusually large Stokes shift between the initial absorption and the final emission, as the emission originates from the electronically relaxed keto-tautomer (T), which has a different geometry and lower energy than the initially excited enol form (E). rsc.orgmdpi.com This process can lead to dual fluorescence in some cases, with contributions from both the enol and keto tautomers. mdpi.com

The optical properties of this compound are highly sensitive to pH due to the presence of the acidic phenol group and the basic character of the thiophene ring. Changes in pH can lead to protonation or deprotonation, which significantly alters the electronic structure and, therefore, the absorption and emission spectra. researchgate.net

In basic media, the phenol group can be deprotonated to form a phenoxide ion. This increases the electron-donating ability of the substituent, enhancing conjugation and causing a bathochromic shift in the absorption spectrum. bspublications.net In acidic media, protonation can occur. While the thiophene ring is a weak base, protonation can be induced by strong acids. This process has been shown in related thiophene-phenylene systems to cause a distinct bathochromic shift of over 200 nm in the absorption band. nih.govresearchgate.net This significant shift is attributed to an increase in the intramolecular charge transfer (ICT) character of the electronic transition upon protonation. researchgate.net

These dramatic changes in color (absorption) and fluorescence upon protonation and deprotonation make this compound and its derivatives potential candidates for use as colorimetric and luminescent pH sensors. researchgate.netresearchgate.net By monitoring the spectral shifts, the pH of a solution can be determined. unina.it In some cases, protonation has been shown to enhance fluorescence quantum yields, further improving sensing capabilities. acs.org

Spectroscopic and Photophysical Analysis of this compound

The available scientific literature and chemical databases provide information on related isomers, such as 2-(thiophen-2-yl)phenol (B25902) and 4-(thiophen-3-yl)phenol, but not for the 2-(thiophen-3-yl) isomer itself. This scarcity of data prevents a detailed discussion and presentation of its specific spectroscopic characteristics.

For a comprehensive analysis, including detailed data tables for NMR chemical shifts, coupling constants, and mass spectrometry fragmentation patterns, the acquisition of experimental data through laboratory analysis of a pure sample of this compound would be necessary.

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach to predict the ground-state properties of molecules like 2-(Thiophen-3-YL)phenol.

Geometry Optimization and Conformational Analysis

To understand the three-dimensional structure of this compound, geometry optimization would be performed using DFT. This process identifies the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Conformational analysis would also be essential to identify different spatial arrangements of the thiophene (B33073) and phenol (B47542) rings relative to each other and to determine the global minimum energy conformation.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Character)

The electronic properties of this compound would be investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The character of these orbitals, determined by the contributions of atomic orbitals, would reveal the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Interactive Data Table: Hypothetical Frontier Orbital Energies (Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for this compound were not found.)

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap 4.6

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution around the this compound molecule. This map is valuable for predicting how the molecule would interact with other chemical species. Red regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Chemical Reactivity Descriptors (e.g., Dipole Moment, Natural Charges, Chemical Hardness)

Interactive Data Table: Hypothetical Chemical Reactivity Descriptors (Note: The following data is hypothetical and for illustrative purposes only.)

DescriptorValueUnit
Dipole Moment2.5Debye
Chemical Hardness2.3eV
Electronegativity3.5eV

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the properties of the molecule in its electronically excited states. It can predict the absorption and emission spectra, providing insights into the electronic transitions that occur when the molecule absorbs photons.

Mechanistic Investigations through Computational Modeling

Computational modeling could also be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify transition states and intermediates, thereby elucidating the step-by-step process of the reaction. This approach is invaluable for understanding reaction kinetics and for designing new synthetic pathways.

Exploring Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms involving thiophene derivatives. Theoretical studies on related compounds demonstrate how reaction pathways can be mapped and transition states identified, providing a predictive framework for understanding chemical reactivity.

For instance, a detailed computational and experimental study on the reaction of 2-(trimethylsilyl)thiophen-3-yl triflate—a precursor synthesized from thiophen-3-ol—investigated the generation of reactive species. acs.org The initial hypothesis suggested the formation of a 2-thiophyne, a five-membered hetaryne. However, computational modeling of the reaction coordinates and transition state energies ruled out this pathway. acs.org Instead, the calculations supported an alternative, unprecedented mechanism. acs.org

The study proposed a more complex route involving the generation of an intermediate ketocarbene. This pathway was computationally determined to be more energetically favorable than the formation of the hetaryne. acs.org Similarly, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been successfully applied to study the photocyclization mechanisms of 2- and 3-styrylthiophenes, which are structurally related to this compound. nih.gov These studies simulate the electronic spectra and analyze vertical electronic transitions to identify the excited states that drive the reaction, thereby mapping the complete reaction pathway from reactant to product. nih.gov

Characterization of Reactive Intermediates

A significant advantage of computational chemistry is its ability to characterize fleeting reactive intermediates that are difficult or impossible to isolate and study experimentally. In the investigation of the 2-(trimethylsilyl)thiophen-3-yl triflate reaction, computational analysis was crucial in identifying and characterizing the proposed ketocarbene intermediate. acs.org The calculations provided information on its geometry, electronic structure, and stability, which was essential for validating the proposed reaction mechanism. acs.org

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing a detailed picture of non-covalent contacts such as hydrogen bonds and π–π stacking. nih.govnih.gov

For various thiophene derivatives, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots have been used to deconstruct the crystal packing into contributions from specific types of intermolecular contacts. nih.govresearchgate.net The surface is typically color-mapped with properties like normalized contact distance (d_norm), where red spots indicate close contacts that are shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov

Studies on structurally related thiophene compounds reveal the most prominent interactions that stabilize the crystal structure. The percentage contributions of these interactions to the total Hirshfeld surface area can be precisely calculated, offering a quantitative understanding of the crystal packing forces. nih.gov

Interaction TypePercentage Contribution (%) in a Nitro-Thiophene Derivative nih.govPercentage Contribution (%) in a Bromo-Thiophene Chalcone researchgate.net
H···H30.626.7
O···H / H···O24.8-
C···H / H···C14.426.3
S···H / H···S7.3-
N···H / H···N5.6-
C···C5.5-

This table presents data from Hirshfeld surface analyses of related thiophene-containing compounds to illustrate the typical intermolecular interactions. Data is not for this compound itself.

Quantum Mechanical Studies of Molecular Conformation and Dynamics

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the three-dimensional structure, conformational preferences, and electronic properties of molecules like this compound. nih.govnih.gov These calculations can accurately predict molecular geometries, including bond lengths and angles, which often show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net

DFT calculations are also used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarized and more reactive. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial insights into how the molecule will interact with other reagents and its potential reaction sites. researchgate.net Such computational analyses are fundamental to understanding the intrinsic electronic and structural characteristics that govern the behavior of thiophene derivatives. nih.gov

Catalysis Applications and Reaction Mechanism Elucidation

Role of Thiophenylphenol Scaffolds as Ligands in Catalytic Systems

The thiophenylphenol scaffold offers a combination of a "hard" oxygen donor from the phenol (B47542) group and a "soft" sulfur donor from the thiophene (B33073) ring. This hard-soft donor combination provides compatibility with a range of non-noble metals, which have both hard and soft characteristics. europa.eu The electronic properties of the catalyst can be fine-tuned by introducing various substituents onto the ligand's aromatic rings. uq.edu.au For instance, electron-donating groups enhance the ligand's basicity, increasing the electron density on the coordinated metal and making it more susceptible to processes like oxidative addition, a key step in many catalytic cycles. uq.edu.au The steric bulk of the ligand can also be adjusted to create a specific "chiral pocket" around the metal, which is essential for enantioselective catalysis. csic.es Ferrocene-based scaffolds, for example, provide a robust and flexible backbone that allows for diverse spatial orientations to stabilize various metal centers. mdpi.com Similarly, the thiophenylphenol framework offers a tunable platform for developing specialized catalysts for reactions ranging from cross-coupling to polymerization.

Investigations into Catalytic Cycles and Active Species

A catalytic cycle is a multi-step mechanism that illustrates the pathway by which a catalyst facilitates a chemical reaction, starting with the binding of reactants and ending with the release of products and regeneration of the catalyst. wikipedia.org Identifying the active catalytic species—the form of the catalyst that directly participates in the reaction—and understanding the cycle are crucial for optimizing reaction conditions and improving catalyst performance. wikipedia.org

In systems employing thiophenylphenol ligands, the active species is typically a metal complex where the ligand is coordinated to the metal center. The catalytic cycle often begins with the activation of a precatalyst to form this active species. wikipedia.org For a hypothetical cross-coupling reaction, the cycle might involve the following key steps:

Oxidative Addition: The metal center, coordinated to the thiophenylphenol ligand, undergoes oxidation by adding a substrate molecule. The increased electron density provided by an electron-rich ligand can facilitate this step. uq.edu.au

Transmetalation: A second reactant transfers its organic group to the metal center.

Reductive Elimination: The two organic groups couple and are eliminated from the metal center as the final product, regenerating the catalyst's original oxidation state. uq.edu.au

Homogeneous catalysts, such as transition metal ions in solution, often work by changing their oxidation state, acting as both oxidizing and reducing agents within the cycle. savemyexams.com The specific intermediates and the rate-determining step in a catalytic cycle can be investigated through kinetic studies, spectroscopic analysis, and computational modeling. For example, in the asymmetric hydrogenation of quinolines catalyzed by Ruthenium complexes, the proposed cycle involves the formation of a dihydrogen complex, heterolytic cleavage of H₂, and subsequent hydride addition steps. nih.gov

Green Catalysis Development Utilizing Thiophenol Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. orientjchem.org Catalysis is a cornerstone of green chemistry, and thiophenol derivatives, including 2-(Thiophen-3-YL)phenol, are valuable in developing more sustainable catalytic methods.

Key areas where these derivatives contribute to green catalysis include:

Use of Abundant Metals: Developing catalysts based on earth-abundant and non-toxic metals like iron instead of precious metals is a primary goal. rsc.org For instance, an FeCl₃-catalyzed desulfurative chlorination of thiophenols has been developed to proceed at room temperature using light, avoiding harsh conditions and precious metals. rsc.org

Photocatalysis: Visible-light photocatalysis offers an energy-efficient and environmentally friendly way to drive chemical reactions. rsc.org A heterogeneous copper-based photocatalyst has been used for the 1,2-thiosulfonylation of alkenes with thiophenols, providing a green alternative to systems based on noble metals like ruthenium and iridium. rsc.org Similarly, the photooxidative coupling of thiophenol derivatives to disulfides can be achieved using light, avoiding harmful and expensive metal oxidants. acs.org

Aqueous Catalysis: Using water as a reaction solvent is a key aspect of green chemistry. orientjchem.org Aqueous biphasic catalysis, where the catalyst resides in the aqueous phase, allows for easy separation and recycling, reducing waste and operational costs. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is crucial. Thiophenol derivatives have been used in palladium-catalyzed syntheses that improve the sustainability of reactions like the Suzuki-Miyaura coupling by using greener solvents and enabling catalyst reuse. researchgate.net

Enantioselective Catalytic Transformations Promoted by Chiral Thiophenylphenol-Derived Catalysts

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. csic.es This is achieved using a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. csic.es

By introducing a chiral element to the this compound scaffold, it can be transformed into a chiral ligand. This ligand, when complexed with a metal, forms a chiral catalyst capable of inducing high enantioselectivity. The origin of this selectivity lies in the formation of a "chiral pocket" around the metal's active site, which sterically and electronically differentiates between the possible approaches of the prochiral substrate. csic.es

Recent advances have highlighted the importance of chiral motifs that can be used to build effective ligands. For example, the catalytic enantioselective synthesis of chiral THIQUINOL and its derivatives has been achieved using a chiral phosphoric acid catalyst. scilit.comnih.gov The resulting products are identified as crucial building blocks for creating new chiral ligands for catalysis. scilit.comnih.gov This demonstrates a clear pathway: chiral thiophenylphenol derivatives can be designed and synthesized to serve as ligands in a variety of asymmetric transformations. For instance, combining electrosynthesis with a chiral Nickel catalyst has been shown to achieve asymmetric alkylation. beilstein-journals.org Similarly, artificial enzymes, or nanozymes, have been constructed with chiral polymer shells that impart ultrahigh enantioselectivity, demonstrating that chirality can be effectively integrated into diverse catalytic systems. rsc.org

Cross Dehydrogenative Coupling Reactions Catalyzed by Metal-Oxide Nanoparticles

Cross-dehydrogenative coupling (CDC) is a powerful, atom-economical synthetic strategy that involves the formation of a new bond through the direct coupling of two C-H bonds, formally eliminating a molecule of hydrogen. wikipedia.orgsioc-journal.cn This approach avoids the need for pre-functionalization of substrates, making it highly efficient and environmentally friendly. wikipedia.org

Metal-oxide nanoparticles are often employed as heterogeneous catalysts in such transformations. Thiophenol derivatives can play a crucial role in these systems, primarily by acting as surface ligands or precursors for polymer shells that stabilize the nanoparticles and modulate their catalytic activity. For example, a one-step procedure has been reported for the simultaneous synthesis of copper nanoparticles and a surrounding polymer shell, where the nanoparticles trigger the condensation polymerization of monomers like salicylaldehyde. sci-hub.se In another instance, poly(o-amino-thiophenol) was used in a similar one-step synthesis to create a palladium nanoparticle composite. sci-hub.se

These examples suggest a clear application for this compound. It could be used to functionalize the surface of metal-oxide nanoparticles, where the phenol and thiophene groups anchor to the surface, preventing agglomeration and creating a specific chemical environment at the catalytic interface. Such functionalized nanoparticles could then be applied to CDC reactions, such as the site-specific cyanoalkylation of heterocycles like thiophenes. rsc.org The mechanism of CDC reactions varies but often involves the generation of radical intermediates or activation by a metal catalyst. wikipedia.orgrsc.org

Reaction TypeCatalyst SystemKey FeaturesReference
C-C Bond FormationPhenotellurazine / O₂Redox-active Te-based catalyst for oxidative dimerization of indoles. beilstein-journals.org
C-C Bond FormationRadical Initiator (DTBP)Site-specific coupling of heterocycles (furans, thiophenes) with nitriles. rsc.org
C-C and C-N Bond FormationMetal or Organic CatalystsGeneral C-H activation at sp³ centers adjacent to ether oxygen atoms. rsc.org
C-C Bond FormationRu(II) CatalysisC-H functionalization/annulation of imidates to form dihydroisoquinolones. sioc-journal.cn

Polymerization Catalysis (e.g., ROP of Lactide)

Catalytic polymerization is the foundation of the modern plastics industry, enabling the synthesis of a vast array of polymers. researchgate.net One particularly important green polymerization method is the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) derived from renewable resources. bham.ac.ukfrontiersin.org

The development of efficient catalysts for lactide ROP is a major area of research, with a focus on moving away from toxic heavy metal catalysts like tin(II) octoate toward safer organocatalysts or complexes of biocompatible metals. bham.ac.ukresearchgate.net Ligands based on the this compound scaffold are promising candidates for forming metal complexes that can act as initiators for ROP. A complex of this ligand with a metal such as zinc, iron, or aluminum could catalyze the polymerization through a coordination-insertion mechanism. researchgate.net In this process, the lactide monomer coordinates to the metal center, and its ring is opened by a nucleophilic attack from an initiator (e.g., an alcohol), which may be activated by the phenoxide moiety of the ligand.

The performance of ROP catalysts is highly dependent on the catalyst structure. For example, a binary system containing ureas and alkoxides has shown the ability to catalyze the ROP of rac-lactide with high speed and stereoselectivity. frontiersin.org Similarly, zinc guanidine (B92328) complexes have proven to be highly efficient single-component initiators. researchgate.net The tunability of the thiophenylphenol ligand would allow for the optimization of the catalyst's activity and control over the resulting polymer's molecular weight and tacticity.

Catalyst / SystemMonomerConditionsKey OutcomeReference
Tin(II) octoate (Sn(Oct)₂)L-lactide (LLA)Bulk polymerizationBenchmark industrial catalyst, but uses a heavy metal. bham.ac.ukresearchgate.net
Zinc Guanidine Complexrac-lactideBulk, 150 °CHigh turnover frequency (TOF) up to 5520 h⁻¹. researchgate.net
Acid/Base Conjugates (Benzoic acid/DBU)L-lactideSolutionControlled polymerization with narrow polydispersities via a bifunctional mechanism. rsc.org
Urea / Potassium Methoxiderac-lactideRoom Temp, SolutionFast (>90% conversion in 1-2 min) and stereoselective (Pi up to 0.93). frontiersin.org
(-)-SparteineL-lactideSolutionProven organocatalyst for controlled ROP. nih.gov

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future of synthesizing 2-(Thiophen-3-YL)phenol and its analogues hinges on the development of more efficient, economical, and environmentally benign methodologies. While established techniques like the Suzuki-Miyaura coupling, which pairs a thiophene (B33073) boronic acid with a halogenated phenol (B47542), are effective, the focus is shifting towards greener alternatives.

Emerging research advocates for direct arylation methods that reduce the number of pre-functionalization steps, thereby minimizing waste. Furthermore, innovations in catalysis are crucial. The exploration of non-transition metal catalysts and solvent-free reaction conditions, often accelerated by microwave irradiation, represents a significant leap towards sustainability. tandfonline.comajgreenchem.com These approaches not only align with the principles of green chemistry but also offer potential for cost-effective, large-scale industrial production. unimi.itd-nb.info The development of visible-light-mediated synthetic protocols also presents a promising and sustainable pathway for constructing such molecular frameworks. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Thiophene-Phenol Scaffolds

Methodology Advantages Challenges Relevant Research Areas
Suzuki-Miyaura Coupling High yields, good functional group tolerance Requires pre-functionalization (boronic acids), palladium catalyst Established pharmaceutical and materials synthesis
Direct C-H Arylation Atom economy, fewer synthetic steps Often requires specific directing groups, catalyst optimization Green chemistry, process intensification
Microwave-Assisted Synthesis Rapid reaction times, improved yields Scalability can be an issue, requires specialized equipment High-throughput screening, sustainable synthesis

| Photocatalysis | Uses light as a renewable energy source, mild conditions | Substrate scope can be limited, quantum yield optimization | Green synthesis, novel bond formation |

Development of Advanced Functional Materials with Tunable Properties

The π-conjugated system of this compound makes it an attractive building block for advanced functional materials. The ability to modify both the thiophene and phenol rings allows for precise tuning of electronic and optical properties. smolecule.com

Research is increasingly focused on incorporating this scaffold into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The presence of both electron-rich (thiophene, phenol) and potentially electron-withdrawing groups can be exploited to design materials with tailored HOMO/LUMO energy levels, which is critical for efficient charge injection and transport. researchgate.netresearchgate.netresearchgate.net

Furthermore, polymerization of related structures, such as 4-(Thiophen-3-yl)aniline (B1351096), has yielded conducting polymers with enhanced photochemical responses, indicating the potential for this compound-based polymers in sensors and photoelectrochemical cells. evitachem.com The field of liquid crystals also presents an opportunity, where modifications to the core structure can influence mesomorphic properties, leading to new display and sensor technologies. orientjchem.org There is also significant interest in thiophene-based materials for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data storage. espublisher.comresearchgate.netresearchgate.net

Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

A synergistic approach that combines experimental synthesis and characterization with computational modeling is paramount for accelerating the discovery of new applications for this compound derivatives. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting molecular geometries, electronic structures, and spectral properties before a molecule is ever synthesized. bohrium.comresearchgate.netresearchgate.net

This integrated strategy allows researchers to establish clear structure-property relationships. For instance, DFT can predict how the addition of different functional groups will alter the HOMO-LUMO gap, which in turn affects the material's color, conductivity, and photochemical reactivity. researchgate.net These theoretical predictions can then be validated against experimental data from techniques like NMR, UV-Vis spectroscopy, and cyclic voltammetry. orientjchem.orgbohrium.com This iterative cycle of prediction and verification provides a profound understanding of how subtle changes in molecular architecture influence macroscopic properties, guiding the rational design of materials for specific functions. researchgate.netnih.gov Studies on solvatochromism, which investigate how solvent polarity affects photophysical properties, are a prime example where combined experimental and computational methods elucidate complex excited-state phenomena like intramolecular charge transfer. researchgate.nettandfonline.comresearchgate.net

Expansion of Coordination Chemistry to New Metal Centers and Architectures

The phenolic hydroxyl group and the sulfur atom of the thiophene ring in this compound provide potential coordination sites for metal ions. By incorporating additional ligating groups, such as imines to form Schiff bases, this scaffold can act as a versatile ligand for a wide array of metal centers. oalib.comresearchgate.net Research has demonstrated that Schiff bases derived from similar thiophenyl-aniline structures can form stable complexes with transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). evitachem.comoalib.comresearchgate.net

Future research will likely expand this scope to include other metal centers, including lanthanides and main group elements, to explore novel magnetic, luminescent, and catalytic properties. The geometric flexibility of the ligands allows for the construction of diverse coordination architectures, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers with varying dimensionalities (0D, 1D, 2D, or 3D). researchgate.net These new metal-organic frameworks and complexes could find applications as chemosensors, for instance, where the binding of a specific ion induces a change in color or fluorescence, or as catalysts for organic transformations. bohrium.comtandfonline.comresearchgate.net

Table 2: Coordination Geometries of Metal Complexes with Thiophene-Phenol Type Ligands

Metal Ion Typical Coordination Number Resulting Geometry Potential Application
Mn(II), Co(II), Ni(II), Zn(II) 4 Tetrahedral Catalysis, Magnetic Materials
Cu(II), Pd(II) 4 Square-Planar Catalysis, Electronic Materials

| Various | 6 | Octahedral | Luminescent Probes, Sensors |

Application in Emerging Technologies Requiring Precise Photophysical Control

The precise control over the absorption and emission of light is a hallmark of thiophene-containing compounds, positioning this compound as a candidate for various cutting-edge technologies. The photophysical properties can be finely tuned by chemical modification, influencing factors such as the fluorescence quantum yield, Stokes shift, and excited-state lifetime. researchgate.netscite.ai

One of the most promising areas is the development of fluorescent probes and sensors. The phenomenon of excited-state intramolecular proton transfer (ESIPT) has been observed in related hydroxyphenyl-azole-thiophene systems, where the emission color can change dramatically based on the molecular environment, making them highly sensitive probes. tandfonline.com Additionally, the integration of this scaffold into larger systems like phthalocyanines has been shown to yield materials with specific photophysical properties suitable for photodynamic therapy or as photosensitizers in solar cells. espublisher.comscite.airesearchgate.net As our ability to manipulate the excited states of these molecules grows, so too will their application in fields requiring precise control of light, such as optical data storage, bio-imaging, and photocatalysis.

Q & A

Q. Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies thiophene (δ 6.8–7.2 ppm for aromatic protons) and phenolic (–OH, δ 5–6 ppm) groups. Solvent choice (e.g., DMSO-d₆) resolves OH proton splitting .
  • X-Ray Crystallography : Single-crystal analysis confirms molecular geometry, hydrogen bonding (e.g., O–H···S interactions), and π-stacking of thiophene rings. Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals .

Advanced : How do solvent effects (e.g., anisotropic dielectrics) influence the compound’s electronic structure in computational models? Answer : The Polarizable Continuum Model (PCM) incorporates solvent polarity and anisotropy (e.g., liquid crystals) to predict solvation energies and dipole moments. For this compound, dielectric constant (ε) adjustments in PCM simulations improve agreement with experimental UV-Vis spectra in polar solvents .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Q. Answer :

  • Oxidation of Thiophene : Thiophene rings may oxidize to sulfoxides under harsh conditions (e.g., excess H₂O₂). Use of mild oxidants (e.g., mCPBA) and low temperatures (0–25°C) minimizes this .
  • Phenol Alkylation : Unprotected –OH groups can undergo alkylation. Temporary protection with acetyl groups (Ac₂O/pyridine) followed by deprotection (K₂CO₃/MeOH) improves regioselectivity .

Advanced : How do competing catalytic mechanisms (e.g., Pd vs. Rh) lead to contradictory yield data in cross-coupling reactions? Answer : Palladium catalysts favor oxidative addition with aryl halides but may suffer from thiophene-induced catalyst poisoning. Rhodium complexes, while less reactive, exhibit higher tolerance to sulfur-containing substrates, as seen in desymmetrization reactions. Kinetic studies (e.g., Eyring plots) differentiate activation barriers and explain yield discrepancies .

Basic: What computational methods are suitable for predicting the electronic properties of this compound?

Q. Answer :

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict HOMO-LUMO gaps (≈4.2 eV) and charge distribution, correlating with redox behavior in cyclic voltammetry .
  • Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra by simulating electronic transitions, validated against experimental λmax values (e.g., 280 nm in ethanol) .

Advanced : How can solvent effects be integrated into DFT frameworks to improve accuracy? Answer : The Colle-Salvetti correlation-energy formula, adapted into density-functional theory, accounts for solvent polarization effects. For this compound, inclusion of solvent-accessible surface area (SASA) parameters refines solvation energy predictions by ≈10% .

Advanced: How do structural modifications (e.g., substituents on thiophene/phenol rings) alter optoelectronic properties for material science applications?

Q. Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro (–NO₂) or cyano (–CN) substituents on the phenol ring reduce HOMO levels, enhancing electron transport in organic semiconductors. DFT/TD-DFT studies show a 0.3 eV reduction per –NO₂ group .
  • π-Extension : Fusing benzothiophene to the thiophene ring increases conjugation length, shifting absorption to near-infrared (NIR) regions. Single-crystal XRD confirms planarization and reduced bandgap (1.8 eV vs. 2.5 eV for parent compound) .

Advanced: What safety protocols are critical when handling this compound derivatives?

Q. Answer :

  • Hazard Mitigation : The compound’s phenolic –OH group and thiophene sulfur pose risks of skin/eye irritation (GHS Category 2). Use PPE (nitrile gloves, goggles) and work in fume hoods .
  • Waste Disposal : Quench reactive intermediates (e.g., boronic acids) with aqueous NaHCO₃ before disposal. Incineration with scrubbers neutralizes sulfur oxides .

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2-(Thiophen-3-YL)phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.